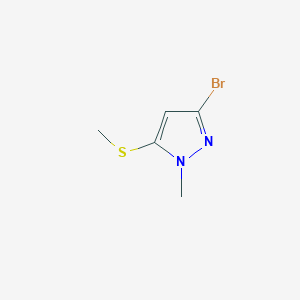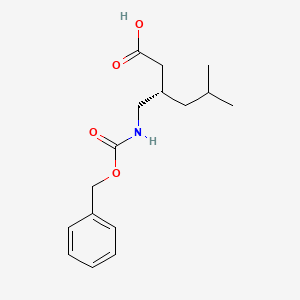
3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with bromine, methyl, and methylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole typically involves the bromination of 1-methyl-5-(methylsulfanyl)-1H-pyrazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA), or oxone are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated pyrazoles or modified pyrazole rings.
Aplicaciones Científicas De Investigación
3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylsulfanyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole
- 3-bromo-1-methyl-5-nitro-1H-pyridin-2-one
- 3-bromo-1-methyl-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride
Uniqueness
3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C5H7BrN2S |
|---|---|
Peso molecular |
207.09 g/mol |
Nombre IUPAC |
3-bromo-1-methyl-5-methylsulfanylpyrazole |
InChI |
InChI=1S/C5H7BrN2S/c1-8-5(9-2)3-4(6)7-8/h3H,1-2H3 |
Clave InChI |
VLVDPGPAXNAYMA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)Br)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid](/img/structure/B13576710.png)

![rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylicacid](/img/structure/B13576716.png)



![Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13576730.png)
![5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylicacid](/img/structure/B13576738.png)
![3-(4-Fluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13576739.png)




![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13576784.png)
